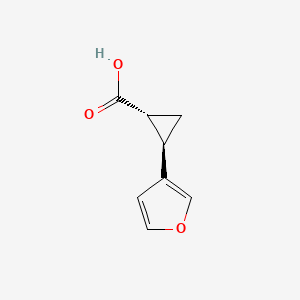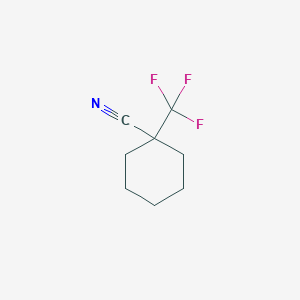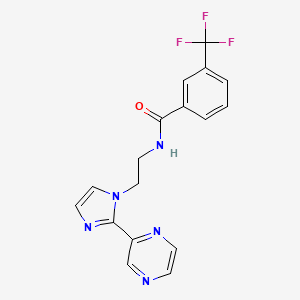![molecular formula C17H14ClFN4OS2 B2420689 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189946-58-4](/img/structure/B2420689.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a propyl group, and a 2-chloro-6-fluorobenzylthio group. These functional groups suggest that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core would likely contribute to the rigidity of the molecule, while the propyl and 2-chloro-6-fluorobenzylthio groups could add flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core could participate in nucleophilic substitution reactions, while the propyl and 2-chloro-6-fluorobenzylthio groups could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core could contribute to its stability and solubility, while the propyl and 2-chloro-6-fluorobenzylthio groups could influence its lipophilicity .科学的研究の応用
Synthesis and Chemical Properties : Research has explored the synthesis and chemical properties of related compounds, focusing on their structural and chemical characteristics. For example, Biagi et al. (2002) described the synthesis of triazolopyrimidines, highlighting their chemical reactions and properties (Biagi, Giorgi, Livi, Pacchini, & Scartoni, 2002).
Antimicrobial and Anticonvulsant Applications : Various studies have reported on the antimicrobial and anticonvulsant activities of triazolopyrimidine derivatives. For instance, Hossain and Bhuiyan (2009) evaluated the antimicrobial activities of thieno and furopyrimidine derivatives, suggesting their potential in treating microbial infections (Hossain & Bhuiyan, 2009). Similarly, Zhang et al. (2016) explored the anticonvulsant and antidepressant activities of pyridopyrimidine derivatives (Zhang, Wang, Wen, Li, & Quan, 2016).
Anti-inflammatory Activities : The anti-inflammatory properties of related compounds have also been investigated. For example, Pan et al. (2015) synthesized phenylthienotriazolopyrimidine derivatives and evaluated their anti-inflammatory activity, comparing them with standard drugs (Pan, Wang, Liu, Gong, & Quan, 2015).
Anticonvulsant Activities : The potential use of these compounds as anticonvulsants has been a focus of some studies. Wang et al. (2015) reported on the synthesis and evaluation of alkoxythienotriazolopyrimidine derivatives for their anticonvulsant activities (Wang, Piao, Zhang, & Quan, 2015).
Structural Elucidation and Biological Activity : Research also includes the structural elucidation of these compounds and their biological activities. Gomha et al. (2018) investigated the structure and antimicrobial evaluation of novel triazolopyrimidines and pyridotriazolopyrimidinones (Gomha, Mohamed, Zaki, Ewies, & Elroby, 2018).
将来の方向性
特性
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS2/c1-2-7-22-15(24)14-13(6-8-25-14)23-16(22)20-21-17(23)26-9-10-11(18)4-3-5-12(10)19/h3-6,8H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGWZSHJTBZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoate](/img/structure/B2420610.png)

![N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2420613.png)


![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)

![Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2420625.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)

![9-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2420629.png)